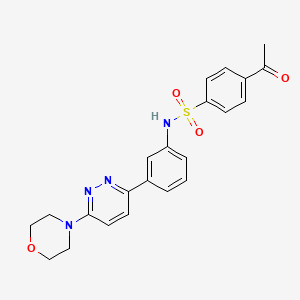

![molecular formula C14H16N2O5 B2490271 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251557-52-4](/img/structure/B2490271.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

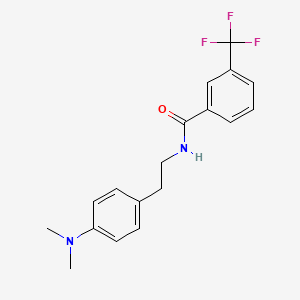

Synthesis Analysis

The synthesis of similar compounds involves methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which affords inhibitors of cancer cell growth by creating a variety of heterocyclic substitutions (Stefely et al., 2010). Another approach is the reaction of phenylmethanesulfamide with dimethyl oxalate under basic conditions, leading to cyclic products through intermediates like methylN-(benzylsulfonyl)oxamate (Zlotin & Gerasyuto, 1999).

Molecular Structure Analysis

The molecular structure and electronic properties of similar compounds have been investigated through density functional theory (DFT) and semi-empirical molecular orbital calculations. For example, studies on 1-(5-Hydroxymethyl - 4 -[ 5 - (5-oxo-5-piperidin-1-yl-penta-1,3dienyl)-benzo[1,3]dioxol-2-yl] -tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4dione molecule show its active interaction with the environment (Essa & Jalbout, 2008).

Chemical Reactions and Properties

Chemical reactions often involve cyclization and interaction with bases to produce cyclic structures from linear precursors, as seen in the synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide (Zlotin & Gerasyuto, 1999). The crystal structure and DNA binding of Ru(II) complexes with 2-hydroxy-benzoic acid [1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-ethylidene]-hydrazide also reveal insights into the chemical properties of related compounds (Chitrapriya et al., 2011).

Physical Properties Analysis

The physical properties, such as water solubility and binding affinity to biological molecules, are crucial for the application of chemical compounds. The synthesis of acyclic nucleosides demonstrates the importance of water solubility in chemotherapeutic applications (Lin & Liu, 1985).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are essential for understanding the application potential of compounds. Studies on the synthesis and evaluation of benzimidazoles as selective neuropeptide Y Y1 receptor antagonists highlight the chemical properties influencing biological activity (Zarrinmayeh et al., 1998).

Wissenschaftliche Forschungsanwendungen

Electronic and Structural Properties The structural and electronic properties of compounds containing benzo[d][1,3]dioxol-5-yl structures have been investigated theoretically using density functional theory (DFT) and semi-empirical molecular orbital calculations. These compounds, including variants like AHE molecule, show significant interactions with their environment in solution due to their electronic properties (Essa & Jalbout, 2008).

Biological Activity and Pharmacophore Sites Compounds with benzo[d][1,3]dioxol-5-yl structures have been synthesized and characterized for their bioactivities. They have shown potential as antitumor, antifungal, and antibacterial agents. The structural analysis of these compounds contributes to the identification of pharmacophore sites for these biological activities (Titi et al., 2020).

Anti-HIV Evaluation Derivatives of benzo[d][1,3]dioxol-5-yl, like 5-alkyl-6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones, have been synthesized and screened for their in vitro cytotoxicity against HIV-1. Some compounds in this series showed high activity against the wild-type HIV-1 strain and exhibited specific inhibitory properties against reverse transcriptase inhibitors (Li et al., 2020).

Antimicrobial and Anti-proliferative Activities Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential in antimicrobial and anticancer therapy (Mansour et al., 2020).

Supramolecular Architectures The supramolecular architecture of compounds containing benzo[d][1,3]dioxol-5-yl groups has been analyzed. These studies reveal how molecular conformation and substitution patterns influence the supramolecular organization, which is critical for understanding the behavior of these compounds in various applications (González-González et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, leading to changes in their function and ultimately their destruction.

Mode of Action

The compound interacts with its targets through a process known as cell cycle arrest. This process halts the division of cancer cells, preventing them from proliferating and spreading. Specifically, the compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By causing cell cycle arrest, the compound disrupts the normal division of cancer cells. This disruption leads to the activation of apoptosis, or programmed cell death, a process that is often defective in cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .

Eigenschaften

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c17-7-14(3-4-14)6-15-12(18)13(19)16-9-1-2-10-11(5-9)21-8-20-10/h1-2,5,17H,3-4,6-8H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYIWWMAIYIANA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

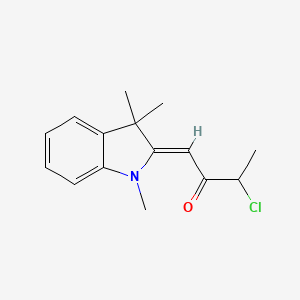

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)

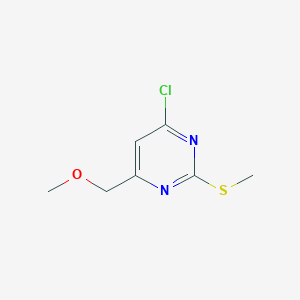

![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)

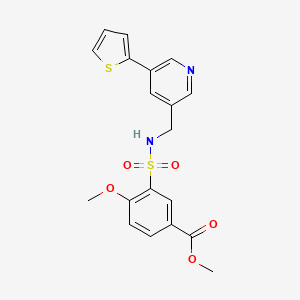

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)